molecular formula C12H17ClN2O3S B2954242 3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride CAS No. 2172476-95-6

3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride

Cat. No. B2954242
CAS RN: 2172476-95-6
M. Wt: 304.79
InChI Key: WGGHEHMKAYJZSP-UHFFFAOYSA-N
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Description

Thiazole is a five-membered heteroaromatic ring and an important scaffold of a large number of synthetic compounds . Its diverse pharmacological activity is reflected in many clinically approved thiazole-containing molecules, with an extensive range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .


Synthesis Analysis

Thiazole derivatives can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, 1H-NMR and 13C-NMR spectra can be measured in deuterated dimethyl sulfoxide (DMSO-d6) using a Varian Gemini 300 NMR spectrometer .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be complex and varied. For instance, chalcone oxide undergoes a BF3·Et2O-catalyzed pinacol-pinacoline rearrangement; a subsequent reaction of β-keto aldehyde formed in situ and hydroxylamine hydrochloride leads to the target product .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For instance, IR spectra can be recorded on a KBr disk on a FTIR-8201 spectrophotometer .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Nötzel et al. (2001) demonstrates a novel approach to access thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. The method involves Michael addition and intramolecular substitution, yielding compounds that can be hydrolyzed to hydrochloride salts of amino acids, showcasing a potential pathway to synthesize derivatives related to the compound of interest (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).

Saeed and Wong (2012) describe the synthesis of variously substituted 1,3-thiazole heterocyclic compounds via base-catalyzed S-cyclization, revealing methods that might be adaptable for synthesizing the specified compound (Saeed & Wong, 2012).

Biological Activities

The synthesis and evaluation of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents are reported by Gomha et al. (2017). This study highlights the significant anticancer activities of these compounds, suggesting that derivatives of the specified compound might also possess valuable biological properties (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of triazinone, showing significant anticancer activities in vitro. This research implies potential in exploring the anticancer activities of structurally related compounds (Saad & Moustafa, 2011).

Safety And Hazards

The safety and hazards of a compound can vary depending on the specific compound and its biological activity. For instance, some thiazole derivatives have been found to have antimicrobial, antiprotozoal, and antitumor activity, which could potentially pose risks if not handled properly .

Future Directions

Thiazole derivatives continue to be an area of active research due to their diverse biological activities. Future research may focus on the discovery of new thiazole-containing drugs with improved efficacy and safety profiles .

properties

IUPAC Name

3-[(2-cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S.ClH/c1-7(12(16)17)5-14(2)11(15)9-6-18-10(13-9)8-3-4-8;/h6-8H,3-5H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGHEHMKAYJZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C1=CSC(=N1)C2CC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride

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